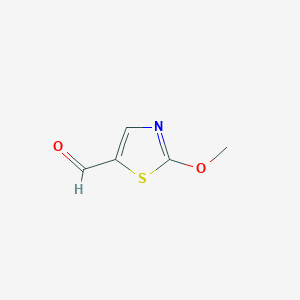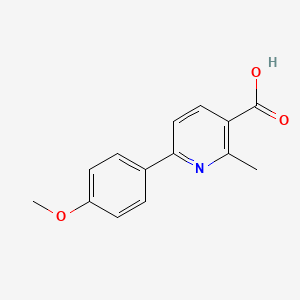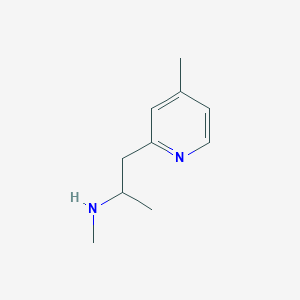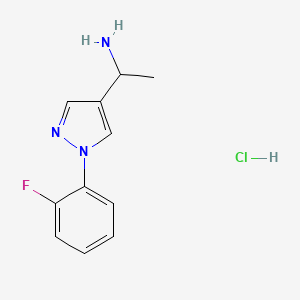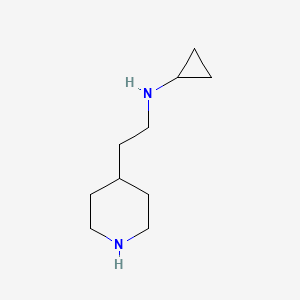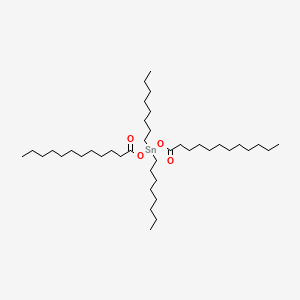
双(月桂酰氧基)二辛基锡
描述
Bis(lauroyloxy)dioctyltin (BLD) is an organotin compound with versatile applications across various industries . Derived from dioctyltin (DOT), BLD consists of a central dioctyltin atom linked to two lauroyloxy groups . It has anti-proliferative properties and has been used as a catalyst in the preparation of polymer hydrogels with tunable stiffness and toughness which mimic the extracellular matrix, and as an initiator in the polymerization of formaldehyde .
Synthesis Analysis
Bis(lauroyloxy)dioctyltin is a reactive synthetic molecule that is used as a sealant . It has been shown to have high resistance against water vapor and light exposure, as well as being able to form a polymeric matrix with calcium stearate .
Molecular Structure Analysis
The molecular formula of Bis(lauroyloxy)dioctyltin is C40H80O4Sn . It consists of a central dioctyltin atom linked to two lauroyloxy groups .
Chemical Reactions Analysis
Bis(lauroyloxy)dioctyltin is used for R&D purposes . It is not intended for medicinal, household, or other uses .
Physical And Chemical Properties Analysis
Bis(lauroyloxy)dioctyltin has a melting point of 17-18°C, a boiling point of 647.5±24.0 °C, and a density of 0.998 g/cm^3 . It is a solid or semi-solid or lump or liquid at room temperature . It has a vapor pressure of 0.002Pa at 25℃ and a refractive index of 1.4700 .
科学研究应用
代谢和发育影响:Costlow等人(2017年)的研究研究了二辛基锡双(2-乙基己基硫代乙酸酯) [DOTE],这是一种与双(月桂酰氧基)二辛基锡相关的化合物。他们发现,在模拟胃条件下,DOTE水解形成二辛基锡氯-(2-乙基己基硫代乙酸酯) [DOTCE]。重要的是,DOTE在兔子或老鼠中并不具有致畸或胎毒性,表明在这些方面相对安全(Costlow, Nasshan, & Frenkel, 2017)。
对细胞和发育过程的影响:Biemann等人(2012年)研究了双(月桂酰氧基)二辛基锡相关的双酚A(BPA)、DEHP和三丁基锡(TBT)。这些内分泌干扰化学物质(EDCs)被发现以一种浓度、阶段和化合物特异性的方式影响小鼠间充质干细胞的脂肪生成分化(Biemann et al., 2012)。
海洋生物的遗传毒性潜力:Jha等人(2000年)评估了与双(月桂酰氧基)二辛基锡相关的双(正丁基)锡的遗传毒性潜力,对欧洲蛤幼虫阶段进行了研究。他们发现三丁基锡能够诱导这种物种的细胞遗传学损伤(Jha, Hagger, & Hill, 2000)。
环境影响和人类暴露:Rudel等人(2011年)对食品包装及其对双酚A(BPA)和DEHP的潜在暴露进行了研究。他们发现通过食品包装对这些化学物质有显著暴露,强调了这些化合物对环境和人类健康的影响(Rudel et al., 2011)。
- 他们展示了这些化合物潜在的抗菌特性,暗示它们可用作抗菌剂(Hadi et al., 2021)。
作用机制
Target of Action
The primary targets of Bis(Lauroyloxy)Dioctyltin are cell membranes . The compound interacts with these membranes, altering their permeability and allowing molecules such as DNA to enter the cell .
Mode of Action
The two lauroyloxy groups on the Bis(Lauroyloxy)Dioctyltin molecule interact with cell membranes, rendering them more permeable . This facilitated membrane permeability allows molecules such as DNA to enter the cell . Furthermore, Bis(Lauroyloxy)Dioctyltin’s interaction with specific proteins on the cell membrane is believed to induce the upregulation of certain genes .
Biochemical Pathways
By interacting with cell membranes and proteins, it can influence the regulation of genes and facilitate the entry of DNA into cells .
Result of Action
The result of Bis(Lauroyloxy)Dioctyltin’s action is the enhanced expression of certain genes and the facilitation of DNA entry into cells . This can have various effects at the molecular and cellular levels, depending on the specific genes that are upregulated and the nature of the DNA that enters the cells .
安全和危害
Bis(lauroyloxy)dioctyltin is poisonous by the intraperitoneal route and mildly toxic by ingestion . When heated to decomposition, it emits acrid smoke and irritating fumes . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance .
生化分析
Biochemical Properties
Bis(lauroyloxy)dioctyltin plays a crucial role in biochemical reactions due to its ability to interact with various biomolecules. It has been shown to have anti-proliferative properties and is used as a catalyst in the preparation of polymer hydrogels that mimic the extracellular matrix. Bis(lauroyloxy)dioctyltin interacts with enzymes, proteins, and other biomolecules, facilitating reactions that are essential for cellular functions. For instance, it has been used as an initiator in the polymerization of formaldehyde, indicating its role in catalyzing biochemical processes .
Cellular Effects
Bis(lauroyloxy)dioctyltin influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membranes renders them more permeable, allowing molecules such as DNA to enter the cell. This facilitated membrane permeability can lead to the upregulation of certain genes, thereby influencing gene expression and cellular metabolism . Additionally, Bis(lauroyloxy)dioctyltin has been shown to have anti-proliferative effects on cells, which can impact cell growth and division .
Molecular Mechanism
The molecular mechanism of Bis(lauroyloxy)dioctyltin involves its interaction with cell membranes and specific proteins. The two lauroyloxy groups on the Bis(lauroyloxy)dioctyltin molecule interact with cell membranes, increasing their permeability. This interaction allows molecules such as DNA to enter the cell, facilitating gene delivery and expression. Furthermore, Bis(lauroyloxy)dioctyltin’s interaction with specific proteins on the cell membrane is believed to induce the upregulation of certain genes, thereby influencing cellular functions at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(lauroyloxy)dioctyltin have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Bis(lauroyloxy)dioctyltin has been shown to have high resistance against water vapor and light exposure, which contributes to its stability in various environments. Long-term studies have indicated that the compound can form a polymeric matrix with calcium stearate, which may affect its activity and function over time.
Dosage Effects in Animal Models
The effects of Bis(lauroyloxy)dioctyltin vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as enhancing gene expression and stabilizing proteins like antibodies. At higher doses, Bis(lauroyloxy)dioctyltin can exhibit toxic or adverse effects, including potential toxicity to cells and tissues . It is essential to determine the appropriate dosage to maximize the compound’s benefits while minimizing its adverse effects.
Metabolic Pathways
Bis(lauroyloxy)dioctyltin is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activities. The compound’s role as a catalyst in the preparation of polymer hydrogels and its interaction with formaldehyde polymerization indicate its involvement in metabolic processes that are essential for cellular functions . Additionally, Bis(lauroyloxy)dioctyltin’s interaction with specific proteins and enzymes can influence metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of Bis(lauroyloxy)dioctyltin within cells and tissues are facilitated by its interaction with transporters and binding proteins. The compound’s ability to increase cell membrane permeability allows it to be efficiently transported and distributed within cells. This facilitated transport can lead to its localization and accumulation in specific cellular compartments, influencing its activity and function .
Subcellular Localization
Bis(lauroyloxy)dioctyltin’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with cell membranes and specific proteins can lead to its localization in areas where it can exert its effects on cellular functions. This targeted localization is essential for its role in gene expression and delivery, as well as its interaction with other biomolecules within the cell .
属性
IUPAC Name |
[dodecanoyloxy(dioctyl)stannyl] dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H24O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-5-7-8-6-4-2;/h2*2-11H2,1H3,(H,13,14);2*1,3-8H2,2H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBCVRSTVUHIGH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052044 | |
| Record name | Bis(dodecanoyloxy)(dioctyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
743.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Stannane, dioctylbis[(1-oxododecyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3648-18-8 | |
| Record name | Dioctyltin dilaurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3648-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioctyltin dilaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003648188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, dioctylbis[(1-oxododecyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(dodecanoyloxy)(dioctyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dioctyltin dilaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



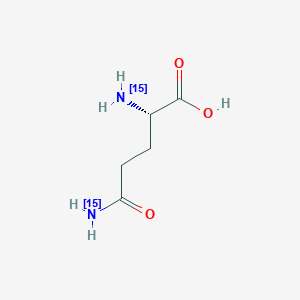
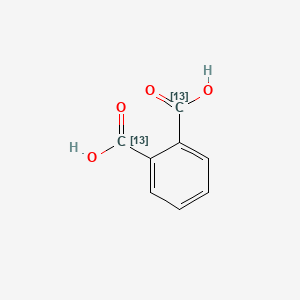

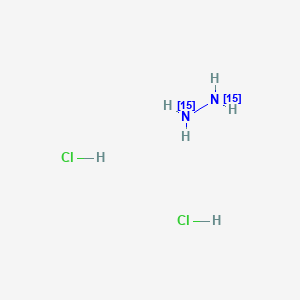

![3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357215.png)
